molecular formula C28H21N3O4S2 B145182 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- CAS No. 139356-82-4

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-

Cat. No. B145182
M. Wt: 527.6 g/mol
InChI Key: SFTRBXBVUHVPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound is also known as thiazolopyrimidinedione and is synthesized using various methods.

Mechanism Of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- are not fully understood. However, studies have shown that the compound has cytotoxic effects on cancer cells and induces apoptosis. The compound has also been shown to have catalytic activity in various reactions.

Advantages And Limitations For Lab Experiments

The advantages of using 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- in lab experiments include its potential as an anticancer agent and its catalytic activity in various reactions. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-. These include further studies on the compound's mechanism of action, its potential as a photochromic material, and its catalytic activity in various reactions. Additionally, further studies on the compound's potential as an anticancer agent and its toxicity are needed to fully understand its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- involves the reaction of 2-thioxo-4,5-dihydro-1H-imidazole-4,5-dione with 2-aminothiophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is purified using column chromatography.

Scientific Research Applications

The compound has shown potential in various scientific research applications, including drug discovery, material science, and catalysis. In drug discovery, the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In material science, the compound has been studied for its potential as a photochromic material. The compound has also been studied for its catalytic activity in various reactions.

properties

CAS RN

139356-82-4

Product Name

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((3,4-dimethoxyphenyl)methylene)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-

Molecular Formula

C28H21N3O4S2

Molecular Weight

527.6 g/mol

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C28H21N3O4S2/c1-34-23-14-13-18(16-24(23)35-2)15-21-25(32)30(20-11-7-4-8-12-20)28(36)31(26(21)33)27-29-22(17-37-27)19-9-5-3-6-10-19/h3-17H,1-2H3/b21-15+

InChI Key

SFTRBXBVUHVPIG-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5)OC

synonyms

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-phenyl-3-(4-phenyl-1,3-thi azol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Origin of Product

United States

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